Isoquinoline-5-carbothioamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
isoquinoline-5-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c11-10(13)9-3-1-2-7-6-12-5-4-8(7)9/h1-6H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEOEFCQYUIPSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657321 | |
| Record name | Isoquinoline-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-56-0 | |
| Record name | Isoquinoline-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context and Evolution in Chemical Research
The journey of Isoquinoline-5-carbothioamide is intrinsically linked to the broader history of its parent scaffold, isoquinoline (B145761). The isoquinoline structure was first isolated from coal tar in 1885. rsc.org The subsequent development of synthetic methods to construct the isoquinoline ring system in the late 19th and early 20th centuries laid the foundational groundwork for the eventual synthesis and study of its numerous derivatives, including this compound.
Key historical synthetic methodologies that enabled the exploration of isoquinoline chemistry include:
The Bischler-Napieralski Reaction (1893): This reaction involves the acid-catalyzed cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can then be oxidized to isoquinolines. slideshare.netnih.govbenthamdirect.comjk-sci.com This method proved to be a powerful tool for creating the core isoquinoline structure from readily available starting materials. benthamdirect.comacs.org
The Pomeranz-Fritsch Reaction (1893): Independently discovered in the same year, this reaction provides a route to isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals. organicreactions.orgwikipedia.orgthermofisher.com This method offers a different strategic approach to the isoquinoline nucleus, allowing for the synthesis of a variety of substituted isoquinolines. organicreactions.orgthermofisher.comnumberanalytics.comacs.org
The Pictet-Spengler Reaction (1911): This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. name-reaction.commdpi.comquimicaorganica.orgresearchgate.netwikipedia.org It has been a cornerstone in the synthesis of many naturally occurring isoquinoline alkaloids. researchgate.net
Current Research Landscape and Emerging Trends in Isoquinoline Chemistry
Classical and Modern Synthetic Routes to this compound Scaffolds
The formation of the fundamental isoquinoline ring system is the critical first step in synthesizing the target compound. Various methods have been developed, each with distinct advantages concerning substrate scope, efficiency, and reaction conditions.
Multi-component Reaction Protocols
Multi-component reactions (MCRs) have gained prominence as an efficient strategy for constructing complex molecular architectures like the isoquinoline framework in a single step. researchgate.net These reactions are valued for their high atom economy, operational simplicity, and ability to generate diverse molecular scaffolds. frontiersin.org
One notable approach involves the Groebke-Blackburn-Bienaymé (GBB) reaction, which can produce imidazopyridine adducts. These intermediates can then undergo further transformations, such as an intramolecular Diels-Alder (IMDA) cycloaddition and subsequent re-aromatization, to yield complex isoquinolinone structures. beilstein-journals.org For example, N-acylated GBB adducts have been successfully converted into imidazopyridine-fused isoquinolinones under thermal conditions with a Lewis acid catalyst. beilstein-journals.org Similarly, the Ugi MCR has been combined with a post-cyclization strategy, such as the Pomeranz–Fritsch reaction, to create diverse isoquinoline derivatives from simple starting materials. nih.govacs.org This combination allows for the rapid assembly of the isoquinoline core from readily available aldehydes, isocyanides, and acids. acs.org
| Reaction Type | Starting Materials | Key Transformation | Resulting Scaffold | Reference(s) |
| GBB-IMDA | 2-aminopyridine, aldehyde, isocyanide, acryloyl chloride | Intramolecular Diels-Alder cycloaddition | Imidazopyridine-fused Isoquinolinone | beilstein-journals.org |
| Ugi-Pomeranz–Fritsch | Aldehyde, aminoacetaldehyde diethyl acetal (B89532), carboxylic acid, isocyanide | Post-Ugi acid-catalyzed cyclization | Substituted Isoquinoline | acs.org |
Transition Metal-Catalyzed Approaches
Transition-metal-catalyzed reactions, particularly those involving C-H activation and annulation, represent a powerful and modern strategy for synthesizing isoquinoline and isoquinolinone cores. mdpi.com These methods offer high efficiency and regioselectivity, proceeding from simple and readily available precursors in an atom-economical fashion. mdpi.com
Palladium, rhodium, and copper are among the most utilized metals for these transformations. mdpi.combeilstein-journals.org Palladium-catalyzed C-H activation/annulation between N-methoxybenzamides and 2,3-allenoic acid esters provides access to a range of hydroisoquinolinones. mdpi.com Rhodium(III) catalysis has been employed in the annulation of O-acetyl ketoximes with bicyclic alkenes to construct isoquinoline-fused bicycles. beilstein-journals.org Furthermore, copper-catalyzed methods have been developed for the direct C-H amination of N-phenyl-1-aminoisoquinoline to form the fused benzimidazo[2,1-a]isoquinoline (B1203507) system. nih.gov In some protocols, the synthesis of isoquinoline derivatives is achieved through the cyclization of ortho-alkynylbenzyl azides catalyzed by silver(I) nsf.gov or the annulation of 2-iodobenzaldimines with alkynes using nickel catalysts. nsf.gov
Beyond metal-catalyzed routes, novel transition-metal-free approaches have emerged. One such method utilizes "super-electron-donor" 2-azaallyl anions in a tandem reaction sequence to construct a variety of isoquinoline derivatives with good functional group tolerance. nsf.gov
| Catalyst/Metal | Substrates | Reaction Type | Product | Reference(s) |
| Palladium (Pd) | N-methoxybenzamide, 2,3-allenoic acid ester | C-H Activation/Annulation | Hydroisoquinolinone | mdpi.com |
| Rhodium (Rh) | O-acetyl ketoxime, bicyclic alkene | C-H Activation/Annulation | Isoquinoline-fused bicycle | beilstein-journals.org |
| Copper (Cu) | N-phenyl-1-aminoisoquinoline | Intramolecular C-H Amination | Benzimidazo[2,1-a]isoquinoline | nih.gov |
| Nickel (Ni) | 2-Iodobenzaldimine, alkyne | Annulation | Isoquinoline | nsf.gov |
Cyclization Reactions (e.g., Bischler–Napieralski Cyclization, Pomeranz–Fritsch Cyclization)
Classical intramolecular cyclization reactions remain cornerstone methodologies for the synthesis of the isoquinoline nucleus.
The Bischler–Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. nrochemistry.comwikipedia.org This electrophilic aromatic substitution is typically carried out under acidic conditions using strong dehydrating agents such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). nrochemistry.comwikipedia.org The resulting 3,4-dihydroisoquinolines can be subsequently dehydrogenated to furnish the aromatic isoquinoline ring. nrochemistry.com The reaction proceeds via either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the specific reaction conditions. wikipedia.org
The Pomeranz–Fritsch reaction provides a direct route to isoquinolines via the acid-mediated cyclization of benzalaminoacetals. wikipedia.org These acetal intermediates are typically formed from the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.org The cyclization step requires a strong acid, such as sulfuric acid, to promote the ring closure and subsequent dehydration to form the aromatic isoquinoline system. wikipedia.orgnumberanalytics.com Modifications of this reaction, such as using benzylamines and glyoxal (B1671930) semiacetal as starting materials, have been developed to improve yields and expand its scope. nih.gov
| Reaction Name | Precursor | Key Reagents | Primary Product | Reference(s) |
| Bischler–Napieralski | β-arylethylamide | POCl₃, P₂O₅, Tf₂O | 3,4-Dihydroisoquinoline (B110456) | nrochemistry.comwikipedia.orgnih.gov |
| Pomeranz–Fritsch | Benzalaminoacetal | H₂SO₄, TFAA | Isoquinoline | nih.govwikipedia.orgnumberanalytics.com |
Derivatization and Structural Modification Strategies
Once the isoquinoline scaffold is synthesized, further derivatization can be performed to introduce the desired carbothioamide at the C-5 position and to explore the impact of other substituents on the molecule's properties.
Functionalization at the Carbothioamide Moiety
The carbothioamide group is a versatile functional moiety that can be introduced onto the isoquinoline ring through various methods, most commonly by the thionation of a corresponding carboxamide or the reaction of an organometallic isoquinoline species with a thiocarbamoylating agent. Alternatively, a cyano group at the 5-position can be converted to the carbothioamide.
The thioamide functionality itself is reactive and allows for further structural modifications. The sulfur atom can act as a nucleophile, enabling substitution reactions with various electrophiles. smolecule.com Moreover, the presence of the carbothioamide group can facilitate cyclization reactions with appropriate bifunctional reagents, leading to the formation of fused heterocyclic systems, such as thiazoles or thiadiazoles, which can significantly alter the molecule's chemical and biological profile. smolecule.comresearchgate.net
Substituent Effects on the Isoquinoline Core
The electronic nature of substituents on the isoquinoline core, particularly on the fused benzene (B151609) ring, has a profound effect on the feasibility and outcome of synthetic reactions.
In classical cyclization reactions like the Bischler–Napieralski synthesis, the presence of electron-donating groups on the aromatic ring is crucial. nrochemistry.com These groups activate the ring towards the intramolecular electrophilic substitution, facilitating cyclization and generally leading to higher yields of the desired dihydroisoquinoline product. nrochemistry.com
Conversely, in certain modern synthetic approaches, electron-withdrawing groups can be beneficial. For instance, in the synthesis of isoquinolinones via an intramolecular Diels-Alder (IMDA) reaction of imidazopyridine precursors, the presence of electron-withdrawing halogens (e.g., Br, Cl) on the diene portion of the molecule increases its reactivity. beilstein-journals.org This enhanced dienophilic nature leads to higher yields of the cycloaddition product. In the same system, an electron-donating methyl group was found to lower the reactivity and inhibit product formation. beilstein-journals.org This demonstrates that the influence of substituents is highly dependent on the specific reaction mechanism being employed.
| Reaction Type | Substituent Effect | Influence on Reactivity | Example | Reference(s) |
| Bischler–Napieralski Cyclization | Electron-donating groups (e.g., -OCH₃) on the benzene ring | Activates the ring for electrophilic attack, increasing reaction efficiency. | Synthesis of 3,4-dihydroisoquinolines | nrochemistry.com |
| Intramolecular Diels-Alder (IMDA) | Electron-withdrawing groups (e.g., -Br, -Cl) on the diene | Increases diene reactivity, leading to higher product yields. | Synthesis of imidazopyridine-fused isoquinolinones | beilstein-journals.org |
| Intramolecular Diels-Alder (IMDA) | Electron-donating groups (e.g., -CH₃) on the diene | Lowers dienophilic nature, resulting in no product formation. | Synthesis of imidazopyridine-fused isoquinolinones | beilstein-journals.org |
Development of Dihydroisoquinoline and Tetrahydroisoquinoline Analogues
The synthesis of partially saturated analogues of the isoquinoline ring system, such as 3,4-dihydroisoquinoline and 1,2,3,4-tetrahydroisoquinoline, provides access to a class of compounds with distinct three-dimensional structures and pharmacological profiles.
A straightforward and efficient one-step protocol has been developed for the synthesis of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues. nih.govacs.org This method involves the treatment of isothiocyanate derivatives with a base, such as potassium carbonate (K₂CO₃), in acetone (B3395972) at room temperature. nih.govacs.org The reaction typically proceeds to completion within 5 to 30 minutes, after which the product can be isolated through solvent evaporation and crystallization. nih.govacs.org This approach has been successfully used to generate a library of analogues for biological screening. nih.govsemanticscholar.org
Research into the structure-activity relationship (SAR) of these compounds has revealed that the nature and position of substituents on the aryl ring significantly influence their activity. acs.org For instance, in studies evaluating urease inhibition, analogues bearing electron-donating alkyl and alkoxy groups were identified as particularly potent inhibitors. acs.org The o-dimethyl-substituted compound 2 was found to be the most potent in one such study, exhibiting greater activity than the thiourea standard. acs.org
Table 1: Synthesis and Inhibitory Activity of N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues
| Compound ID | Aryl Substituent | Reaction Time (min) | IC₅₀ (μM)¹ | Source(s) |
|---|---|---|---|---|
| 1 | o-methyl | 5-30 | 20.4 ± 0.22 | nih.govacs.org |
| 2 | o-dimethyl | 5-30 | 11.2 ± 0.81 | nih.govacs.org |
| 4 | p-methoxy | 5-30 | 18.7 ± 0.55 | nih.govacs.org |
| 7 | p-ethoxy | 5-30 | 19.3 ± 0.13 | nih.govacs.org |
| Standard | Thiourea | - | 21.7 ± 0.34 | nih.govacs.org |
¹IC₅₀ values represent the concentration required for 50% inhibition of urease.
The tetrahydroisoquinoline (THIQ) core is another important scaffold found in numerous natural alkaloids. nih.gov Established methods for synthesizing the THIQ ring system include the Pictet–Spengler reaction, Bischler–Napieralski cyclization followed by reduction, the Pomeranz–Fritsch reaction, and the hydrogenation of isoquinolines. nih.govclockss.org A more recent and versatile method employs a telescoped reaction sequence using titanium tetrachloride (TiCl₄) to promote the cyclization of a benzylaminoacetal derivative, followed by reduction with triethylsilane (Et₃SiH). researchgate.net This TiCl₄-mediated approach is advantageous as it tolerates electron-withdrawing substituents, offering a complementary route to classical methods. researchgate.net Once the tetrahydroisoquinoline nucleus is formed, it can be functionalized, for example, by introducing a carbothioamide group to yield the desired analogues. vulcanchem.comnih.gov
Enantioselective Synthesis of Chiral Isoquinoline Carbothioamide Derivatives
The creation of single-enantiomer chiral isoquinoline derivatives is crucial, as biological activity is often stereospecific. Enantioselective synthesis aims to produce a specific stereoisomer, which can be achieved through various strategic approaches applied to the isoquinoline framework.
Traditional methods for synthesizing isoquinoline alkaloids can be adapted for enantioselectivity. clockss.org The Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde, can be rendered asymmetric by using a chiral auxiliary on either the amine or aldehyde component. clockss.org Natural amino acids, such as L-Dopa, have been effectively used as chiral building blocks in this context. clockss.org Similarly, the Bischler-Napieralski reaction, which produces a 3,4-dihydroisoquinoline intermediate, can be followed by an enantioselective reduction step to yield a chiral tetrahydroisoquinoline. clockss.orgresearchgate.net Chiral sodium acyloxyborohydrides, prepared from N-acyl α-amino acids and NaBH₄, have been investigated as reducing agents for this purpose. researchgate.net
Another powerful strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. Alanine derivatives, for example, have been successfully employed as chiral auxiliaries to synthesize chiral 1-substituted isoquinoline derivatives, which can then be transformed into more complex alkaloid structures with high stereoselectivity. nih.gov
Modern asymmetric catalysis offers highly efficient routes to enantiomerically enriched isoquinoline cores. Chiral phosphoric acids have emerged as powerful organocatalysts for this purpose. nih.govrsc.org For instance, a highly enantioselective aza-Friedel–Crafts reaction between ketimines and indoles or pyrroles, catalyzed by a chiral phosphoric acid, has been developed to synthesize chiral isoquinoline-1,3(2H,4H)-dione derivatives with excellent yields and enantioselectivities (up to >99% ee). rsc.org Bifunctional organocatalysts that possess both amino and urea (B33335) groups have also been applied to the enantioselective synthesis of axially chiral isoquinoline N-oxides. nih.gov These catalytic methods provide a direct pathway to chiral isoquinoline scaffolds that could subsequently be converted to their carbothioamide derivatives.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-Aryl-3,4-dihydroisoquinoline carbothioamide |
| 3,4-dihydroisoquinoline |
| 1,2,3,4-tetrahydroisoquinoline |
| Isothiocyanate |
| Potassium carbonate |
| Acetone |
| Thiourea |
| Tetrahydroisoquinoline (THIQ) |
| Titanium tetrachloride |
| Triethylsilane |
| Benzylaminoacetal |
| L-Dopa |
| Sodium acyloxyborohydride |
| Sodium borohydride (B1222165) (NaBH₄) |
| N-acyl α-amino acids |
| Alanine |
| Chiral phosphoric acid |
| Isoquinoline-1,3(2H,4H)-dione |
| Indole |
| Pyrrole |
| Ketimine |
Structure Activity Relationship Sar Elucidation of Isoquinoline 5 Carbothioamide Analogues
Systematic Analysis of Substituent Effects on Biological Activity
The biological activity of isoquinoline-5-carbothioamide analogues is significantly influenced by the nature and position of substituents on the molecule. Studies on N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues as urease inhibitors have demonstrated that even minor chemical modifications can lead to substantial changes in inhibitory potential. researchgate.netacs.org
The introduction of methyl groups on the N-aryl ring has a pronounced effect. An o-dimethyl-substituted compound was identified as a highly potent urease inhibitor, even more so than the standard thiourea (B124793). acs.org The presence of a single methyl group also conferred significant activity, though slightly less than the dimethyl variant. acs.org This suggests that small, electron-donating alkyl groups in specific positions can enhance the molecule's interaction with the target enzyme.
Methoxy (B1213986) substituents also play a crucial role. A p-methoxy-substituted compound exhibited excellent inhibitory activity against urease. acs.org Halogenation of the N-aryl ring produces varied results depending on the specific halogen and its location. For instance, a p-trifluoro-substituted compound was found to be one of the most active in its series. researchgate.netacs.org Chloro-substituted analogues also showed significant inhibitory potential. acs.org Conversely, a p-iodo-containing compound demonstrated much weaker inhibitory activity compared to analogues with fluorine, chlorine, or bromine. acs.org
Beyond the N-aryl ring, modifications to the isoquinoline (B145761) core itself are critical. In studies of related isoquinoline derivatives, the introduction of a methyl group at the 3-position of the isoquinoline ring was found to completely eliminate both whole-cell and enzyme-inhibitory activities against Mycobacterium tuberculosis. nih.gov Similarly, fluorination of the isoquinoline ring in isoquinoline thiosemicarbazones showed that the position of the fluorine atom significantly impacts antiproliferative activity, with 6-fluoro substitution leading to a greater increase in potency than 4-fluoro substitution in some cases. nih.gov
The nature of the substituent group is also a determining factor. Replacing an aromatic N-aryl group with an aliphatic cyclohexyl ring resulted in a compound with potent urease inhibitory activity, comparable to the standard thiourea. acs.org However, substituting the cyclohexyl group with a benzyl (B1604629) ring led to a decrease in inhibitory potential. acs.org
Correlations Between Structural Features and Pharmacological Potency
A clear correlation exists between the structural features of this compound analogues and their pharmacological potency. The electronic properties of substituents on the N-aryl ring are a key determinant of urease inhibition.
For methoxy-substituted compounds, the position of this electron-donating group is critical. A methoxy group at the para position resulted in excellent activity, whereas moving it to the ortho position diminished the inhibitory potential. acs.org A similar positional effect was observed with electron-withdrawing trifluoromethyl groups. The para-substituted analogue was the third most active in its series, while its ortho and meta positional isomers showed significantly less inhibitory potential. acs.org This highlights that para-substitution on the N-aryl ring is generally favorable for this class of urease inhibitors.
The isoquinoline core itself contains features essential for biological activity. Research on isoquinoline-based inhibitors of M. tuberculosis IMPDH has underscored the critical role of the nitrogen atom within the isoquinoline ring. nih.gov When the isoquinoline moiety was replaced by a naphthalene (B1677914) ring (removing the nitrogen), the compounds lost all whole-cell activity, indicating that the isoquinoline nitrogen is likely essential for compound uptake into the cell. nih.gov The piperazine (B1678402) and isoquinoline rings were deemed essential for target-selective whole-cell activity. nih.gov
In the context of anticancer isoquinoline thiosemicarbazones, a synergistic effect was observed between fluorination of the isoquinoline ring and methylation of a secondary amine. nih.gov This combination significantly enhanced the potency of the compounds, with tertiary amine derivatives being the most active. nih.gov This demonstrates that the interplay between different parts of the molecule—the isoquinoline core and its side chains—is crucial for maximizing pharmacological potency.
Insights from Positional Isomerism and Derivatization
The study of positional isomers and various derivatives of the isoquinoline scaffold has provided profound insights into the structural requirements for biological activity. The placement of substituents on both the isoquinoline nucleus and its associated side chains can dramatically alter potency and even the mechanism of action.
Positional isomerism of substituents on the N-aryl ring of N-Aryl-3,4-dihydroisoquinoline carbothioamides has a clear impact on urease inhibition.
Methoxy Group : An analogue with a p-methoxy substitution showed excellent activity, but moving the group to the ortho position led to a decrease in inhibitory potential. acs.org
Trifluoromethyl Group : A trifluoro substitution at the para position resulted in high inhibitory strength, whereas the ortho and meta isomers were less potent. acs.org
Chloro Group : Shifting a chloro group from the ortho to the meta position resulted in decreased activity. acs.org Interestingly, a di-chloro substituted derivative showed much weaker potential than its mono-chloro counterparts, suggesting that multiple halogen substitutions can be detrimental. acs.org
The position of the functional group on the isoquinoline ring system itself is also paramount. In a study of benzimidazo[2,1-a]isoquinolines, the position of the carboxamide side chain was critical for cytotoxicity. researchgate.net Analogues with the carboxamide at the 1- or 11-positions (on the terminal rings) were cytotoxic, while 6-carboxamides, where the side chain is attached to a central ring, were inactive. researchgate.net This highlights that the vector of the side chain relative to the core planar structure is a key determinant of activity.
Furthermore, derivatization studies on isoquinoline thiosemicarbazones revealed that the position of fluorine substitution on the isoquinoline ring influences antiproliferative activity. nih.gov Fluorination at the 6-position led to a three-fold increase in potency compared to the unsubstituted analogue, while fluorination at the 4-position did not show a similar increase in that specific series. nih.gov This demonstrates that even for the same substituent, its location on the core heterocyclic structure can lead to vastly different pharmacological outcomes.
Urease Inhibitory Activity of N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues
| Compound | N-Aryl Substituent | IC₅₀ (μM) |
| 1 | o-methylphenyl | 20.4 ± 0.22 |
| 2 | o-dimethylphenyl | 11.2 ± 0.81 |
| 3 | o-methoxyphenyl | 27.6 ± 0.62 |
| 4 | p-methoxyphenyl | 15.5 ± 0.49 |
| 5 | p-hydroxyphenyl | 31.3 ± 0.49 |
| 6 | o-trifluoromethylphenyl | 26.8 ± 0.73 |
| 7 | p-trifluoromethylphenyl | 18.5 ± 0.65 |
| 8 | m-trifluoromethylphenyl | 26.8 ± 0.88 |
| 9 | Cyclohexyl | 24.5 ± 0.83 |
| 11 | Benzyl | 26.7 ± 0.65 |
| 15 | m-chlorophenyl | 31.2 ± 0.92 |
| 16 | o,m-dichlorophenyl | 30.3 ± 0.71 |
| 17 | Positional isomer of 16 | 56.7 ± 0.76 |
| 19 | p-iodophenyl | 50.6 ± 0.83 |
| Standard | Thiourea | 21.7 ± 0.34 |
Data sourced from Ali, F., et al. (2021). researchgate.netacs.org
Mechanisms of Biological Action of Isoquinoline 5 Carbothioamide
Identification and Characterization of Cellular and Molecular Targets
While specific molecular targets for Isoquinoline-5-carbothioamide are not yet fully characterized, research on related compounds points toward antiproliferative activity in cancer cells as a primary outcome. Isoquinoline-based α-N-heterocyclic carboxaldehyde thiosemicarbazones (HCTs), which share the core isoquinoline (B145761) and a related functional group, have demonstrated potent activity against a wide array of cancer models.
For instance, the lead compound HCT-13, an advanced isoquinoline thiosemicarbazone, has shown low-to-mid nanomolar IC50 values against various cancer cell lines, indicating high potency. nih.govresearchgate.net This suggests that the molecular targets are likely crucial for cancer cell survival and proliferation. The broad applicability of the isoquinoline scaffold is noted in its use as a building block for pharmaceuticals targeting cancer and neurological disorders. chemimpex.com
Table 1: Antiproliferative Activity of the Related Isoquinoline Thiosemicarbazone HCT-13
| Cancer Model | Reported Potency | Reference |
|---|---|---|
| Pancreatic Ductal Adenocarcinoma (PDAC) | High (IC50 in low-to-mid nM range) | nih.gov |
| Small Cell Lung Carcinoma (SCLC) | High (IC50 in low-to-mid nM range) | nih.gov |
| Prostate Cancer (PC) | High (IC50 in low-to-mid nM range) | nih.gov |
| Leukemia | High (IC50 in low-to-mid nM range) | nih.gov |
Modulation of Intracellular Signaling Pathways (e.g., MAPKs/NF-κB Pathway, DNA Damage Response/Replication Stress Response Pathways)
The ability of isoquinoline derivatives to modulate key intracellular signaling pathways is a cornerstone of their biological activity.
MAPKs/NF-κB Pathway: Studies on isoquinoline-1-carboxamide derivatives, isomers of the title compound's amide analog, have shown potent anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. nih.gov Specifically, the compound HSR1101 was found to suppress the nuclear translocation of NF-κB by preventing the phosphorylation of its inhibitor, IκB. nih.gov It also inhibited the phosphorylation of key MAPKs, including ERK1/2, JNK, and p38. nih.gov Given that MAPKs are often upstream of NF-κB, this dual inhibition points to a significant mechanism for controlling inflammatory responses. nih.gov
DNA Damage Response (DDR) and Replication Stress Response (RSR): A chemical genomics screen performed on the isoquinoline-based thiosemicarbazone HCT-13 identified the DNA Damage Response (DDR) and Replication Stress Response (RSR) pathways as potential mechanisms of action. nih.govnih.gov Treatment with HCT-13 was found to engage these pathways, which are critical for maintaining genomic integrity. nih.govnih.govmdpi.com The cellular response to replication stress is primarily managed by the ATR kinase, which HCT-13's activity appears to trigger. nih.govnih.gov This suggests that the compound may induce DNA damage or interfere with DNA replication, forcing the cell to activate these compensatory survival pathways. nih.govchemrxiv.org
Interactions with Biomolecules (e.g., DNA Binding, Protein Interactions)
The isoquinoline scaffold is known to interact with various essential biomolecules, which is central to its mechanism of action.
DNA Binding: Many bioactive isoquinoline alkaloids, particularly planar aromatic structures, function as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. nih.gov Other, non-planar alkaloids may bind to the minor groove of DNA. nih.gov This interaction can disrupt DNA replication and transcription, leading to cell death, a mechanism that is particularly effective against rapidly proliferating cancer cells. nih.gov While direct evidence for this compound is pending, compounds containing a carbothioamide moiety have been shown to interact with DNA, suggesting this as a plausible mechanism. acs.orgnih.gov
Protein Interactions: Isoquinoline alkaloids have been identified as inhibitors of key enzymes. For example, alkaloids such as papaverine and berberine act as reversible competitive inhibitors of acetylcholinesterase, an important enzyme in the nervous system. nih.gov More complex isoquinoline alkaloids have also been shown to bind to plasma proteins like human serum albumin (HSA) and α-1-acid glycoprotein (AAG), which affects their distribution and availability in the body. researchgate.net
Role of Metal Chelation in Bioactivity (e.g., Copper Dependence)
The interaction with metal ions, particularly copper, appears to be a critical and distinguishing feature for the bioactivity of isoquinoline-based thiosemicarbazones. While a broad screening of 28 different isoquinoline alkaloids found that none were able to chelate copper ions mdpi.comnih.gov, the activity of isoquinoline-based thiosemicarbazones shows a strong dependence on the presence of copper. nih.govnih.gov
The anticancer effects of the thiosemicarbazone HCT-13 are significantly potentiated by physiologically relevant levels of copper. nih.govresearchgate.net Further studies revealed that the cytotoxicity of HCT-13 is copper-dependent, and sequestration of copper negates its growth-inhibitory effects. nih.gov Computational analysis has shown that modifications to the isoquinoline ring, such as fluorination, can enhance the stability of the ligand-copper complex. nih.govnih.gov This suggests that this compound may act as a copper ionophore, forming a complex with copper and transporting it into the cell, where the complex itself is the primary cytotoxic agent. nih.govchemrxiv.org
Table 2: Copper Dependence in Isoquinoline Derivatives
| Compound Class | Interaction with Copper | Effect on Bioactivity | Reference |
|---|---|---|---|
| Isoquinoline Alkaloids (General Screen) | No chelation of cuprous or cupric ions observed | N/A | mdpi.comnih.gov |
| Isoquinoline-based Thiosemicarbazones (e.g., HCT-13) | Forms a stable complex with Cu(II); acts as a copper ionophore | Cytotoxicity is copper-dependent and highly potentiated by copper | nih.govnih.govchemrxiv.org |
Mitochondrial Electron Transport Chain Dysfunction and Reactive Oxygen Species Production
A key mechanism identified for isoquinoline-based thiosemicarbazones is the induction of mitochondrial dysfunction and the subsequent generation of reactive oxygen species (ROS).
The compound HCT-13 has been shown to target the mitochondrial electron transport chain (mtETC), interfering with its function. nih.govnih.gov This disruption leads to the production of ROS, which are highly reactive molecules that can cause widespread cellular damage. nih.govnih.govchemrxiv.org The resulting oxidative stress can damage DNA, lipids, and proteins, and deplete cellular antioxidant defenses, such as guanosine nucleotide pools. nih.gov The cytotoxicity of HCT-13 was found to be significantly reduced in cells that lack a mitochondrial ETC, confirming the central role of this organelle in the compound's mechanism of action. nih.gov Furthermore, other quinoline (B57606) and isoquinoline alkaloids have been observed to induce a dose-dependent increase in ROS production in various biological systems. researchgate.netnih.gov
Computational Chemistry and Cheminformatics in Isoquinoline 5 Carbothioamide Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
For scaffolds related to Isoquinoline-5-carbothioamide, molecular docking has been instrumental in elucidating potential mechanisms of action. For instance, studies on isoquinolinium-5-carbaldoximes, a structurally similar class of compounds, have used docking to rationalize their in vitro activity as reactivators of cholinesterases inhibited by nerve agents researchgate.net. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the isoquinoline (B145761) core and amino acid residues within the enzyme's active site researchgate.net.
Similarly, docking studies have been performed on various quinoline (B57606), isoquinoline, and quinazoline derivatives to understand their interactions with targets like the Plasmodium falciparum phosphoethanolamine methyltransferase (PfPMT) receptor, a key enzyme in malaria parasites researchgate.net. Research on quinoline-3-carboxamides has also employed molecular docking to investigate their binding affinity and selectivity against various kinases, which are crucial in cancer therapy mdpi.com. These analyses help identify the structural features of the ligand that are critical for binding and can guide the synthesis of more potent and selective inhibitors researchgate.netmdpi.com.
| Compound Class | Target Protein | Key Findings from Docking | Reference |
|---|---|---|---|
| Isoquinolinium-5-carbaldoximes | Human Acetylcholinesterase (hAChE), Human Butyrylcholinesterase (hBChE) | Predicted binding modes helped rationalize in vitro reactivation results for organophosphate-inhibited enzymes. | researchgate.net |
| Isoquinoline Derivatives | Plasmodium falciparum PfPMT | Identified key interactions within the receptor's active site to guide the design of new antimalarial compounds. | researchgate.net |
| Quinoline-3-carboxamides | ATM Kinase and related kinases (ATR, DNA-PKcs, mTOR) | Analyzed binding affinity to explain selectivity towards ATM kinase and established the stability of interactions. | mdpi.com |
| Styrylquinoline Derivatives | p53 Protein | Revealed the importance of specific residues (e.g., GLN A:97, LEU A:108) in ligand binding for anticancer activity. | physchemres.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models use statistical methods to correlate molecular descriptors (numerical representations of a molecule's physicochemical properties) with experimental activity, enabling the prediction of the potency of new, unsynthesized compounds. wikipedia.orgfiveable.me
In the context of isoquinoline derivatives, QSAR studies have been successfully applied to optimize lead compounds. A notable study focused on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives as inhibitors of the aldo-keto reductase family 1 member C3 (AKR1C3), an enzyme implicated in prostate cancer japsonline.com. The developed QSAR model revealed that electron-withdrawing functional groups at the fifth and sixth positions of the isoquinoline ring were associated with enhanced bioactivity japsonline.com. This finding is particularly relevant for this compound, suggesting that the carbothioamide group at the 5-position could be a key determinant of its biological profile.
QSAR models have also been developed for quinoline and isoquinoline derivatives targeting the Plasmodium falciparum parasite, identifying descriptors related to connectivity, carbon percentage, and density as crucial for antimalarial activity researchgate.net. These predictive models serve as a powerful tool to prioritize synthetic efforts towards compounds with a higher probability of success, thereby accelerating the drug discovery process nih.gov.
| Compound Series | Target/Activity | QSAR Model Type | Key Descriptors/Findings | Reference |
|---|---|---|---|---|
| Isoquinoline Derivatives | AKR1C3 Inhibition | Multiple Linear Regression | Electron-withdrawing groups at the 5th and 6th positions enhance activity. | japsonline.com |
| Quinoline, Isoquinoline, Quinazoline Derivatives | Antimalarial (P. falciparum) | DFT and MM2 based | Activity determined by total connectivity (Tcon), percentage of carbon (C (%)), density (D), and Bond N–N. | researchgate.net |
| Quinoline Derivatives | Antimalarial (P. falciparum) | 2D-QSAR, 3D-QSAR (CoMFA, CoMSIA) | Models showed high predictive capacity for activity against the P. falciparum 3D7 strain. | nih.gov |
| Styrylquinoline Derivatives | Anticancer (Colon) | 3D-QSAR (CoMFA, CoMSIA) | Identified steric and electrostatic fields that influence activity, guiding the design of more potent compounds. | physchemres.org |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules . DFT calculations are pivotal for understanding the intrinsic properties of a compound like this compound, including its stability, reactivity, and spectroscopic characteristics. These calculations can determine various quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).
Research on isoquinoline-based derivatives has utilized DFT to explore their potential in non-linear optics (NLO) nih.gov. Such studies calculate properties like dipole moment, polarizability, and hyperpolarizability to assess their suitability for optoelectronic applications. The HOMO-LUMO energy gap, in particular, is a crucial indicator of chemical reactivity and kinetic stability; a smaller energy gap suggests higher reactivity nih.gov.
For related quinoline-based thiosemicarbazide derivatives, DFT calculations have been employed to optimize molecular geometries, perform Natural Bond Orbital (NBO) analysis to understand intramolecular interactions and charge distribution, and analyze frontier molecular orbitals nih.gov. These theoretical calculations provide a fundamental understanding of the molecule's electronic properties, which underpins its interactions with biological targets nih.govtandfonline.com.
| Compound Class | DFT Functional/Basis Set | Calculated Properties | Key Insights | Reference |
|---|---|---|---|---|
| Isoquinoline Functionalized Chromophores | M06/6-311G(d, p) | HOMO, LUMO, Energy Gap, NBO, NLO properties | Structural modifications influence the energy gap and NLO response, identifying candidates for optoelectronic materials. | nih.gov |
| Quinoline-Based Thiosemicarbazides | B3LYP/6-31+G(d,p) | Optimized structures, NBO, MEP, FMOs | Determined the strength of intramolecular hydrogen bonds and identified the most electronegative atoms. | nih.gov |
| Pyrazoline Carbothioamide | B3LYP/6–311G(d,p) | FMOs, MEP, NLO | Provided theoretical support for spectroscopic data and insights into intermolecular interactions. | tandfonline.com |
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target mdpi.com. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
While specific pharmacophore models for this compound are not detailed in the available literature, the methodology is widely applied to similar scaffolds. The process involves identifying the common chemical features present in a set of active compounds and using them to generate a 3D hypothesis nih.gov. This model then serves as a 3D query to screen large chemical databases for novel molecules that match the pharmacophore and are therefore likely to be active nih.govnih.gov.
For example, a study on quinoline derivatives developed models based on a quinoline pharmacophoric core to identify inhibitors of Plasmodium falciparum nih.gov. Such a model for this compound would likely feature the isoquinoline ring as an aromatic/hydrophobic feature, the nitrogen atom as a potential hydrogen bond acceptor, and the carbothioamide group as a key hydrogen bond donor and acceptor site. Validated pharmacophore models can effectively guide the design of new ligands with improved potency and selectivity biointerfaceresearch.com.
Molecular Dynamics Simulations for Conformational Studies
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. In drug discovery, MD simulations provide valuable insights into the dynamic behavior of ligand-receptor complexes, assessing their stability and conformational flexibility.
MD simulations have been used to study the stability of docked quinoline-3-carboxamide derivatives within the active sites of various kinases mdpi.com. These simulations, often run for nanoseconds, can confirm whether the binding pose predicted by molecular docking is stable over time and can reveal subtle conformational changes in both the ligand and the protein that may be crucial for biological activity mdpi.commdpi.com. The root-mean-square deviation (RMSD) of the atomic positions is often monitored throughout the simulation to assess the structural stability of the complex mdpi.com.
Studies on the parent isoquinoline molecule in its liquid phase have also used MD to investigate properties like translational and rotational diffusion usm.my. For this compound, MD simulations would be a critical step after docking to validate the stability of its interaction with a target protein and to understand the dynamic nature of the binding, providing a more realistic picture than the static view offered by docking alone.
Virtual Screening for Novel Scaffolds
Virtual screening is a computational technique used to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target nih.gov. This process can be either structure-based (using docking) or ligand-based (using pharmacophore models or shape similarity).
The this compound scaffold can serve as a starting point for virtual screening campaigns to discover novel compounds with desired biological activities. A validated pharmacophore model based on this scaffold could be used as a 3D query to filter databases like ZINC or NCI for compounds possessing similar critical chemical features nih.govnih.gov.
Ligand-based virtual screening has been successfully employed using active molecules from the quinoline and isoquinoline classes to identify new chemotypes for various targets nih.govrsc.org. For example, a campaign utilizing QSAR and shape-based models of a specific M5 receptor inhibitor led to the identification of a novel, structurally distinct scaffold nih.gov. A similar consensus scoring approach, combining results from both pharmacophore screening and docking, could be applied to this compound to identify new hit compounds, effectively expanding the chemical space for a given therapeutic target and increasing the chances of discovering novel lead molecules nih.govrsc.org.
Advanced Applications Beyond Traditional Medicinal Chemistry
Development of Agrochemicals (e.g., Fungicides, Pesticides)
The isoquinoline (B145761) framework is a recognized structural motif in the development of modern agrochemicals. Isoquinoline-5-carbothioamide serves as a key intermediate in the synthesis of next-generation fungicides and pesticides designed for enhanced crop protection. chemimpex.com The inherent biological activity of the isoquinoline core can be modulated and enhanced by the introduction of the carbothioamide functional group, which is known to be a pharmacophore in various bioactive molecules.
Researchers are exploring isoquinoline derivatives to combat the growing issue of fungicide resistance in phytopathogenic microorganisms. digitellinc.com The development of compounds with novel modes of action is crucial for sustainable agriculture. This compound provides a synthetic platform for creating molecules that can act as fungicides or pesticides, ultimately contributing to improved agricultural yields and food security. chemimpex.com The general use of isoquinolines in the manufacturing of insecticides and fungicides underscores the potential of its specific derivatives in this sector. wikipedia.org
Table 1: Applications of this compound in Agrochemicals
| Application Area | Role of this compound | Desired Outcome |
| Fungicide Development | Serves as a synthetic intermediate or building block. chemimpex.com | Creation of novel fungicides to control phytopathogenic microorganisms. digitellinc.com |
| Pesticide Synthesis | Utilized as a precursor for more complex pesticide molecules. chemimpex.com | Development of effective pesticides for enhanced crop protection. chemimpex.com |
Exploration in Material Science for Novel Properties
The application of isoquinoline derivatives is an expanding area of interest in material science. This compound is being investigated for its potential role in the creation of new materials with specialized properties. chemimpex.com The rigid, planar structure of the isoquinoline ring system, combined with the potential for intermolecular interactions via the thioamide group, makes it an attractive candidate for developing polymers and other materials with enhanced thermal stability and durability. chemimpex.com
Specific research into related isoquinoline structures demonstrates their utility in creating functional materials. For example, derivatives of dihydrothieno[2,3-c]isoquinolines have been successfully synthesized and studied as luminescent materials, which have applications in fluorescent sensors, light sources, and optical displays. acs.org Furthermore, isoquinoline compounds have been identified as effective corrosion inhibitors, a property of significant interest in protecting metals and alloys. wikipedia.orgacs.org This suggests that this compound could be a valuable precursor for developing specialized coatings and materials that prevent corrosion. wikipedia.org
Table 2: Potential Material Science Applications Based on Isoquinoline Structures
| Property of Interest | Potential Application | Supporting Research on Isoquinoline Derivatives |
| Enhanced Thermal Stability | Development of durable polymers and composites. chemimpex.com | This compound explored for creating materials with improved stability. chemimpex.com |
| Luminescence | Fluorescent sensors, light-emitting devices, optical recording systems. acs.org | Dihydrothieno[2,3-c]isoquinolines investigated as luminescent compounds. acs.org |
| Corrosion Inhibition | Protective coatings for metals and alloys. wikipedia.org | Isoquinolines used as corrosion inhibitors. wikipedia.orgacs.org |
Analytical Chemistry Applications (e.g., as Reagents)
In the field of analytical chemistry, this compound finds utility as a specialized reagent. chemimpex.com Its distinct chemical structure and reactivity, particularly the thiocarbonyl group, allow it to be used in various analytical techniques. chemimpex.com It can function as a chelating agent or a derivatizing agent to aid in the detection and quantification of other chemical species, such as metal ions. chemimpex.com
The ability of the thioamide group to interact with specific analytes can enhance the sensitivity and selectivity of analytical methods. For instance, its structural analog, Quinoline-8-carbothioamide, is employed in analytical methods like chromatography to help identify and quantify substances within complex mixtures. chemimpex.com This highlights the potential of the carbothioamide functional group on a heterocyclic scaffold to serve as a valuable tool for analytical chemists, enabling more precise and reliable measurements.
Table 3: Use of this compound in Analytical Chemistry
| Application | Function | Benefit |
| Analytical Reagent | Acts as a reagent in various analytical techniques. chemimpex.com | Aids in the detection and quantification of other compounds. chemimpex.com |
| Derivatization | Potentially used to modify analytes for easier detection. | Can improve the selectivity and sensitivity of analytical measurements. |
| Chromatography | Analogous compounds are used to help identify substances. chemimpex.com | Facilitates the separation and quantification of components in a mixture. chemimpex.com |
Intellectual Property and Patent Landscape Pertaining to Isoquinoline 5 Carbothioamide Derivatives
Strategic Patenting in Drug Discovery and Development
The strategic patenting of isoquinoline-5-carbothioamide derivatives is essential for protecting the significant investment required for drug discovery and development. A robust patent strategy typically involves several layers of protection.
Initially, a foundational patent, often referred to as a "composition of matter" patent, is sought to cover the novel chemical structure of the this compound derivative itself. This provides the broadest protection, preventing others from making, using, or selling the patented compound for any purpose.
Subsequently, "method of use" patents may be filed to protect specific therapeutic applications of the compound. For instance, if a derivative is found to be effective against a particular type of cancer, a patent can be obtained for the method of treating that cancer with the compound. This can extend the intellectual property protection even if the composition of matter patent has expired.
Furthermore, patents can be sought for specific formulations, manufacturing processes, and even new crystalline forms (polymorphs) of the drug substance. These additional patents can create a formidable patent portfolio, extending the commercial exclusivity of a therapeutic agent.
In the context of isoquinoline (B145761) derivatives, strategic patenting would likely focus on:
Novel Scaffolds: Creating and patenting derivatives with unique substitution patterns on the this compound core to achieve improved biological activity or properties.
New Therapeutic Indications: Identifying and patenting new diseases or conditions that can be treated with these derivatives.
Combination Therapies: Patenting the use of an this compound derivative in combination with other established drugs to enhance therapeutic efficacy or overcome drug resistance.
The ultimate goal of these patenting strategies is to secure a period of market exclusivity, allowing the innovator to recoup research and development costs and fund further innovation.
Future Research Directions and Therapeutic Prospects of Isoquinoline 5 Carbothioamide
Challenges in Translation and Clinical Development
The journey from a promising lead compound to a clinically approved therapeutic is fraught with obstacles. For isoquinoline-5-carbothioamide and its analogues, these challenges are multifaceted, spanning preclinical optimization to clinical trial design.
Target Selectivity and Off-Target Effects: A primary challenge, particularly if the compound targets protein kinases, is achieving high selectivity for the intended molecular target over other structurally similar proteins. Many kinase inhibitors face hurdles due to off-target activities, which can lead to toxicity. scispace.commdpi.com Future development will require rigorous screening and structural biology studies to minimize these effects.
Acquired Drug Resistance: A common mechanism of failure for targeted therapies, especially in oncology, is the development of acquired resistance. nih.gov Cancer cells can develop mutations in the target protein that prevent the drug from binding effectively. nih.gov Overcoming this requires the development of next-generation analogues or combination therapies that can address these resistance mechanisms.
Pharmacokinetic Profile: Suboptimal pharmacokinetic properties, such as poor absorption, distribution, metabolism, and excretion (ADME), can derail the development of an otherwise potent compound. nih.gov For instance, low oral bioavailability is a known issue for some isoquinoline (B145761) alkaloids, necessitating research into prodrug strategies or novel formulations. ijpsjournal.com
Blood-Brain Barrier Penetration: For therapeutic applications in the central nervous system (CNS), such as for brain tumors or neurological disorders, the ability to cross the blood-brain barrier (BBB) is critical. Many small-molecule kinase inhibitors have failed in neuro-oncology because they cannot achieve sufficient concentrations in the brain to be effective. nih.gov
Clinical Trial Hurdles: The clinical development process itself is a significant challenge. Identifying the right patient population, designing robust clinical trials, and the sheer cost of development can be prohibitive. scispace.com For novel compounds targeting rare diseases or specific molecular subtypes of common diseases, patient recruitment can be particularly difficult.
Exploration of Synergistic Therapeutic Strategies
To enhance therapeutic efficacy and potentially overcome resistance, researchers are increasingly exploring combination therapies. The use of this compound in synergistic strategies with existing drugs is a promising avenue.
Natural plant derivatives, including isoquinoline alkaloids, have shown potential to sensitize cancer cells to conventional chemotherapeutic agents. nih.govmdpi.com A key strategy involves combining this compound analogues with standard-of-care chemotherapy. This approach could allow for lower doses of the cytotoxic agent, thereby reducing toxicity while achieving a greater therapeutic effect. mdpi.com For example, an analogue could be used to inhibit a specific signaling pathway that, when blocked, makes cancer cells more susceptible to the DNA-damaging effects of a drug like cisplatin. mdpi.com
Another approach is to combine two targeted therapies. For instance, an this compound derivative targeting one kinase could be paired with another inhibitor targeting a different kinase in a parallel signaling pathway. This dual blockade can prevent the cancer cell from rerouting its signaling to bypass the effect of a single agent. nih.gov
| Potential Synergistic Strategy | Rationale | Example Combination |
| Combination with Chemotherapy | Increase sensitivity of cancer cells to cytotoxic agents, potentially lowering required doses and reducing toxicity. mdpi.com | This compound analogue + Paclitaxel or Cisplatin |
| Dual Kinase Inhibition | Block parallel signaling pathways to prevent the development of resistance. nih.gov | This compound analogue (Target A) + Another Kinase Inhibitor (Target B) |
| Targeting Resistance Mechanisms | Combine with drugs that inhibit mechanisms of resistance, such as drug efflux pumps or alternative survival pathways. | This compound analogue + Efflux Pump Inhibitor |
Design Principles for Enhanced Efficacy and Selectivity
The principles of medicinal chemistry and structure-activity relationship (SAR) studies are central to refining this compound into a viable drug candidate. The goal is to optimize its interaction with the biological target while minimizing off-target binding.
Structure-Activity Relationship (SAR) Analysis: SAR studies on related isoquinoline and quinoline (B57606) compounds have identified key structural regions for modification. researchgate.netnih.gov For example, substitutions on the benzene (B151609) portion of the isoquinoline ring can modulate lipophilicity and target engagement. ijpsjournal.comrsc.org The carbothioamide group itself provides a handle for creating new interactions with the target protein through hydrogen bonding or other forces. researchgate.net
Exploiting Target-Specific Features: Achieving selectivity often relies on exploiting subtle differences between the target and other proteins. This could involve designing analogues that form specific interactions, such as salt bridges or hydrogen bonds, with unique amino acid residues in the target's binding pocket. nih.gov For instance, the selectivity of some isoquinoline-based ROCK-1 kinase inhibitors was attributed to interactions with five key residues in the ATP binding pocket. nih.gov
Allosteric Inhibition: An emerging strategy to improve selectivity and overcome resistance is to design allosteric inhibitors. nih.gov These molecules bind to a site on the target protein other than the active site, inducing a conformational change that inhibits its activity. This approach can offer higher selectivity as allosteric sites are often less conserved than active sites. nih.gov
Conformational Locking: Modifying the ligand to lock it into a specific conformation that is preferentially accommodated by the intended target can enhance both affinity and selectivity. nih.gov
| Design Principle | Objective | Methodological Approach |
| SAR-Guided Modification | Improve potency and pharmacokinetic properties. | Systematically substitute different positions on the isoquinoline ring and modify the carbothioamide moiety. ijpsjournal.comresearchgate.net |
| Target-Specific Interactions | Enhance selectivity and reduce off-target effects. | Utilize computational modeling and structural biology to design ligands that interact with unique residues in the target's binding site. nih.gov |
| Allosteric Targeting | Overcome active-site mutations and improve selectivity. | Screen for or design compounds that bind to regulatory sites distinct from the active site. nih.govnih.gov |
| Reduced Flexibility | Increase binding affinity and selectivity. | Introduce cyclic constraints or bulky groups to restrict the molecule's conformational freedom. nih.gov |
Emerging Research Frontiers for this compound Analogues
While much of the focus for isoquinoline-based compounds has been on oncology, the versatility of this scaffold opens up numerous other therapeutic avenues. wisdomlib.orgsemanticscholar.org The future for this compound analogues lies in exploring this broader biological potential.
Antimicrobial Agents: The rise of multidrug-resistant pathogens presents a global health crisis. Isoquinoline derivatives have demonstrated notable antibacterial and antifungal properties. wisdomlib.orgmdpi.com Research into analogues of this compound could lead to novel antibiotics that act on new bacterial targets, with studies showing that modifications like the reduction of the isoquinoline ring can enhance activity against Gram-positive bacteria. mdpi.com
Neurological Disorders: The isoquinoline core is present in molecules that can modulate CNS activity. ijpsjournal.com Analogues could be developed to target kinases or other enzymes implicated in neurodegenerative diseases like Alzheimer's or Parkinson's disease, or in the treatment of psychiatric disorders. A key challenge in this area remains the design of compounds with efficient BBB penetration. nih.gov
Anti-inflammatory and Immunomodulatory Agents: Isoquinoline alkaloids have been shown to possess anti-inflammatory effects, for instance, by inhibiting inflammatory signaling pathways like NF-κB. nih.gov This suggests that derivatives of this compound could be developed as treatments for chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Antiviral Therapeutics: The isoquinoline scaffold has been investigated for its potential in developing antiviral drugs, including those targeting HIV. wisdomlib.org Future research could screen libraries of this compound analogues against a wide range of viruses to identify new leads for antiviral drug discovery.
Agrochemicals: Beyond human medicine, this compound serves as an intermediate in the production of agrochemicals, such as fungicides or pesticides, highlighting its versatility. chemimpex.com
The exploration of these frontiers will require a multidisciplinary approach, combining synthetic chemistry, computational modeling, and high-throughput biological screening to unlock the full therapeutic potential of the this compound scaffold.
Q & A
Q. What are the optimal synthetic routes for Isoquinoline-5-carbothioamide, and how can reaction conditions be systematically optimized?
Methodological Answer: To optimize synthetic routes, researchers should employ a factorial design of experiments (DoE) to evaluate variables such as solvent polarity, temperature, and catalyst loading. For example, solvent evaporation methods (as used in multicomponent crystallization studies ) can be adapted to isolate intermediates. Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Systematic optimization involves iterative testing of parameters, with purity assessed using melting point analysis and nuclear magnetic resonance (NMR) spectroscopy .
Key Data Considerations:
- Tabulate yield and purity under varying conditions (e.g., solvent, time).
- Compare spectroscopic data (e.g., H-NMR, C-NMR) with reference libraries like NIST Chemistry WebBook .
Basic Research Question
Q. Which spectroscopic techniques are most effective for characterizing this compound's purity and structural integrity?
Methodological Answer: A multi-technique approach is critical:
- FTIR : Identify functional groups (e.g., thioamide C=S stretch ~1250–1050 cm) and compare with computational spectra .
- PXRD : Confirm crystalline phase identity by matching experimental diffractograms with simulated patterns from single-crystal data .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
- Elemental Analysis : Quantify C, H, N, and S content to verify stoichiometry .
Data Contradiction Analysis:
Discrepancies between experimental and theoretical spectra may arise from polymorphism or impurities. Cross-validate using DSC to detect phase transitions .
Advanced Research Question
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
Methodological Answer: Contradictions often stem from variability in assay conditions or compound purity. To address this:
Standardize Assays : Replicate studies under controlled conditions (pH, temperature, cell lines) .
Purity Validation : Use HPLC-UV/Vis or LC-MS to confirm compound integrity (>95% purity) .
Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Case Study Example:
If derivative A shows antitumor activity in one study but not another, assess differences in solvent carriers (e.g., DMSO vs. saline) or dosing protocols .
Advanced Research Question
Q. What computational strategies are employed to predict the reactivity of this compound in complex reaction environments?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the isoquinoline core .
- Molecular Dynamics (MD) Simulations : Model solvation effects and ligand-protein interactions to predict binding affinities .
- In Silico Screening : Use tools like AutoDock Vina to prioritize derivatives for synthesis based on docking scores .
Validation Steps:
- Compare predicted reactivity (e.g., Fukui indices) with experimental kinetic data .
- Reproduce computational workflows using open-source platforms (e.g., Gaussian, GROMACS) to ensure transparency .
Advanced Research Question
Q. How can researchers design experiments to elucidate the mechanism of action of this compound in enzymatic inhibition?
Methodological Answer:
Kinetic Studies : Measure enzyme inhibition constants () under varying substrate concentrations using Lineweaver-Burk plots .
Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition .
Mutagenesis Experiments : Engineer enzyme variants to identify critical residues interacting with the compound .
Data Interpretation:
- If values conflict with structural models, perform X-ray crystallography to resolve binding conformations .
Basic Research Question
Q. What strategies improve the aqueous solubility of this compound for in vivo studies?
Methodological Answer:
- Co-Crystallization : Use coformers (e.g., cyclodextrins) to form hydrogen bonds, as demonstrated in carvedilol solubility enhancement .
- Salt Formation : React with hydrochloric acid to generate a hydrochloride salt, increasing polarity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Experimental Design:
- Screen coformers via solvent evaporation and characterize solubility via UV-Vis spectroscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
